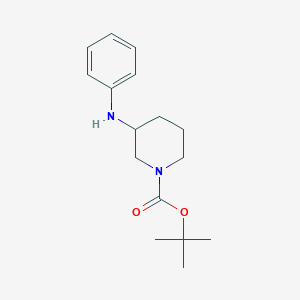

1-Boc-3-phenylamino-piperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Boc-3-phenylamino-piperidine and related compounds often involves strategic lithiation-substitution reactions. For instance, a general and enantioselective synthesis approach has been developed for 2-substituted 2-phenylpyrrolidines and -piperidines, utilizing lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This process is optimized through the use of n-BuLi in THF at specific conditions, demonstrating the complexity and precision required in the synthesis of such molecules (Sheikh et al., 2012).

Molecular Structure Analysis

Detailed spectroscopic investigations including FT-IR, FT-Raman, UV-Vis, and NMR techniques have been employed to characterize the molecular structure of 1-Boc-3-phenylamino-piperidine derivatives. Theoretical studies using density functional theory (DFT) help in understanding the geometric and vibrational properties of these compounds, providing insights into their molecular behavior and reactivity (Janani et al., 2020).

Chemical Reactions and Properties

1-Boc-3-phenylamino-piperidine undergoes various chemical reactions, including palladium-catalyzed C-H arylation, which allows for the functionalization of the piperidine ring at specific positions. These reactions are pivotal for the introduction of aryl groups, further diversifying the chemical space accessible for pharmaceutical development (Van Steijvoort et al., 2016).

Aplicaciones Científicas De Investigación

Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines :

- Study : This research describes a method for directly accessing 3-aryl-N-Boc-piperidines using palladium-catalyzed migrative Negishi coupling, achieving good selectivity and yields between 43% and 76%.

- Application : The study is significant for pharmaceutical research, where 3-arylpiperidines are crucial building blocks.

- Citation : Millet & Baudoin, 2015.

Lithiation-Substitution of N-Boc-2-phenylpyrrolidine and -piperidine :

- Study : This paper explores the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine.

- Application : These compounds are significant in the pharmaceutical industry due to their relevance in creating quaternary stereocenters.

- Citation : Sheikh et al., 2012.

Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine :

- Study : This research demonstrates the Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine, yielding arylated products in a regiospecific and stereospecific manner.

- Application : The study has implications for designing and modifying piperidine scaffolds, crucial in drug development.

- Citation : Van Steijvoort et al., 2016.

1-Boc-Piperidine-4-Carboxaldehyde and Binge-Eating Behaviour in Rats :

- Study : This research investigated the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats, showing a dose-dependent decrease in calorie intake and an anxiolytic effect.

- Application : The findings suggest potential therapeutic applications of piperidine derivatives in treating eating disorders and anxiety.

- Citation : Guzmán-Rodríguez et al., 2021.

Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines :

- Study : This research focused on synthesizing new scaffolds for combinatorial chemistry using orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines.

- Application : Such scaffolds are valuable in the development of novel pharmaceutical compounds.

- Citation : Schramm et al., 2010.

Safety And Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, three precursors of the most common synthesis routes used in illicit fentanyl manufacture, including 1-boc-4-AP, have now been placed under international control .

Propiedades

IUPAC Name |

tert-butyl 3-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKJXBLMQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457027 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-phenylamino-piperidine | |

CAS RN |

183207-67-2 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

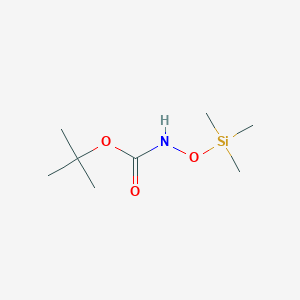

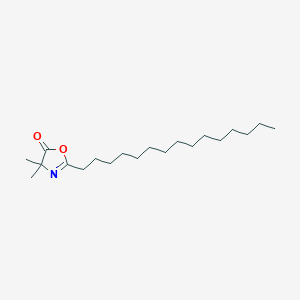

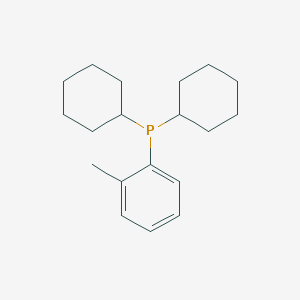

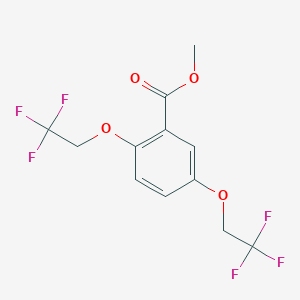

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

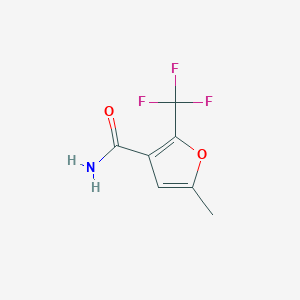

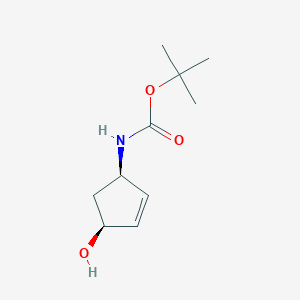

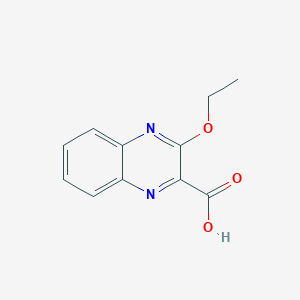

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)